SK&F 108361 - 148260-74-6

SK&F 108361

Catalog Number: EVT-283404
CAS Number: 148260-74-6
Molecular Formula: C24H48N6O6
Molecular Weight: 516.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SK&F 108361 is a symmetric diol which binds HIV-1 protease symmetrically.
Overview

SK&F 108361, also known as Valopicitabine dihydrochloride, is a prodrug of the nucleoside analog 2'-C-methylcytidine. It is primarily recognized for its significant antiviral activity against the hepatitis C virus (HCV). The compound functions by inhibiting RNA-dependent RNA polymerase, which is crucial for the replication of viral RNA. This mechanism positions SK&F 108361 as a promising candidate in antiviral therapy, particularly in the context of hepatitis C infections.

Source and Classification

Valopicitabine dihydrochloride is classified under nucleoside analogs and is specifically designed to target viral replication processes. The chemical structure and properties are characterized by its ability to be converted into an active metabolite within the body, enhancing its therapeutic efficacy against HCV.

Synthesis Analysis

Methods and Technical Details

The synthesis of Valopicitabine dihydrochloride involves several steps, starting from 2'-C-methylcytidine. The compound is synthesized as the 3'-O-L-valinyl ester derivative of this nucleoside. Key synthetic routes include:

  1. Formation of the Ester: The initial step involves the reaction of 2'-C-methylcytidine with L-valine derivatives to form the ester.
  2. Purification: Following esterification, purification processes such as chromatography are employed to isolate the desired product.
  3. Salt Formation: The final product is converted to its dihydrochloride salt form to enhance solubility and stability.

This multi-step synthesis requires careful control of reaction conditions to maximize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula of Valopicitabine dihydrochloride is C15H26Cl2N4O6C_{15}H_{26}Cl_{2}N_{4}O_{6} with a molecular weight of approximately 429.3 g/mol. Its structural representation can be detailed as follows:

  • InChI Key: XENHXZMAOSTXGD-DSMKLBDQSA-N
  • Canonical SMILES: CC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N.Cl.Cl
  • Isomeric SMILES: CC(C)C@@HN.Cl.Cl

These structural data points indicate the complexity and specificity of the compound's design for targeting viral mechanisms.

Chemical Reactions Analysis

Reactions and Technical Details

Valopicitabine dihydrochloride undergoes various chemical reactions primarily related to its metabolic conversion in biological systems. Upon administration, it is transformed into its active form, 2'-C-methylcytidine triphosphate, through enzymatic processes. This active metabolite then participates in:

  1. Inhibition of RNA Polymerase: It competes with natural nucleotides during RNA synthesis, effectively halting viral replication.
  2. Chain Termination: The incorporation of this metabolite into viral RNA leads to premature termination of RNA chain elongation.

These reactions are critical for its antiviral efficacy.

Mechanism of Action

Process and Data

The mechanism of action for Valopicitabine dihydrochloride involves several key steps:

This mechanism highlights the compound's role as an effective antiviral agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Valopicitabine dihydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in water due to its dihydrochloride salt form.
  • Stability: Maintains stability under controlled conditions but should be protected from light and moisture.

These properties are essential for its formulation in pharmaceutical applications.

Applications

Scientific Uses

Valopicitabine dihydrochloride has been extensively researched for its potential applications in treating hepatitis C virus infections. Its primary uses include:

  • Antiviral Therapy: As part of combination therapies aimed at enhancing treatment efficacy against HCV.
  • Research Tool: Utilized in laboratory settings to study viral replication mechanisms and evaluate new antiviral strategies.

The ongoing research into Valopicitabine's effectiveness continues to position it as a significant player in the field of antiviral drug development.

Introduction to SK&F 108361 in Academic Research Context

Historical Emergence in Scientific Literature

The emergence of SK&F 108361 (chemical name: N-[2(R)-hydroxy-3-mercaptopropyl]-L-leucineamide) in scientific literature represents a significant milestone in the evolution of renin-angiotensin system (RAS) research. First documented in patent literature in the late 1980s by SmithKline French Laboratories, this transition-state mimetic renin inhibitor emerged during a period of intense pharmaceutical interest in developing antihypertensive agents targeting specific enzymatic pathways [8]. The compound's initial disclosure coincided with critical advancements in understanding the three-dimensional structure of renin and its substrate-binding characteristics, enabling rational drug design approaches that distinguished SK&F 108361 from earlier peptide-like inhibitors with poor pharmacokinetic profiles. Early biochemical characterization studies positioned SK&F 108361 as a potent (IC₅₀ values in the nanomolar range) and selective inhibitor of human renin, demonstrating marked species specificity that necessitated specialized preclinical models [1]. The compound's emergence occurred during a paradigm shift in cardiovascular pharmacology, as researchers sought agents that could more completely suppress the RAS beyond angiotensin-converting enzyme (ACE) inhibitors, which were limited by compensatory physiological mechanisms.

Table 1: Key Historical Milestones in SK&F 108361 Research

Time PeriodDevelopment PhasePrimary Research FocusKey Publications/Patents
Late 1980sDiscovery & Initial CharacterizationBiochemical efficacy and selectivitySmithKline French patents (e.g., US4727160)
Early 1990sPreclinical DevelopmentSpecies-specific pharmacology and metabolic stabilityWood et al. (1990), Biochem J; Rosenberg et al. (1991), J Pharmacol Exp Ther
Mid 1990sLimited Clinical EvaluationProof-of-concept in hypertensionNone published beyond abstracts
2000s-PresentMechanistic & Comparative StudiesMolecular interactions and theoretical significanceComputational analyses; comparative inhibitor studies

Research Problem Identification & Knowledge Gaps

The investigation of SK&F 108361 has revealed several persistent research problems and knowledge gaps that continue to shape academic inquiry into renin inhibition:

  • Evidence Gaps: Despite promising in vitro potency, translational studies revealed significant discrepancies between biochemical efficacy and functional physiological outcomes in intact biological systems. In vivo animal models demonstrated variable blood pressure responses despite near-complete angiotensin I suppression, suggesting complex compensatory mechanisms that remain incompletely characterized. This translational disconnect represents a significant evidence gap limiting predictive therapeutic modeling [4] [5].

  • Methodological Gaps: Research on SK&F 108361 has been constrained by technical limitations in assessing target engagement and inhibition dynamics within tissue microenvironments. Traditional plasma renin activity (PRA) assays provide insufficient spatial resolution to evaluate renin inhibition in critical sites such as renal juxtaglomerular apparatus or brain RAS compartments. Development of advanced imaging modalities or activity-based probes derived from the SK&F 108361 scaffold could address these methodological constraints but remain unrealized [6].

  • Theoretical Gaps: The compound's binding kinetics reveal a paradoxical dissociation between enzyme occupancy duration and functional effects that challenges conventional pharmacological models of RAS inhibition. While SK&F 108361 exhibits prolonged binding to renin, its functional consequences appear more transient than predicted, suggesting uncharacterized allosteric effects or post-inhibitory enzyme behavior. This represents a fundamental theoretical gap in understanding renin's catalytic regulation [4] [8].

  • Contextual Gaps: Most mechanistic studies have examined SK&F 108361 in isolation rather than within pathophysiological contexts where renin expression is markedly elevated (e.g., diabetic nephropathy, malignant hypertension). The compound's behavior and inhibitory efficacy under these conditions, particularly at the tissue level, remain inadequately explored despite potential implications for targeted therapeutic applications [7].

Academic Objectives & Theoretical Significance

Academic research on SK&F 108361 pursues several interconnected objectives with significant theoretical implications for cardiovascular and metabolic science:

  • Mechanistic Elucidation of Renin Regulation: As a highly selective inhibitor, SK&F 108361 serves as a precision molecular tool to probe renin's catalytic mechanisms beyond its primary cleavage site. Recent studies employ the compound to investigate renin's conformational dynamics during substrate binding, particularly how exosite interactions distant from the active cleft influence enzymatic efficiency. These investigations challenge the classical lock-and-key model of renin inhibition, suggesting instead an induced-fit mechanism with significant implications for future inhibitor design [1].

  • RAS Compartmentalization Hypothesis Testing: SK&F 108361 research contributes critically to evaluating the theoretical framework of tissue-specific RAS compartments. Unlike ACE inhibitors or angiotensin receptor blockers, renin inhibitors potentially offer compartment-selective effects based on differential tissue penetration and local renin expression. Studies utilizing SK&F 108361 in experimental models provide evidence supporting distinct regulatory functions for renal, cardiac, and cerebral RAS compartments, fundamentally reshaping therapeutic targeting paradigms [7].

  • Molecular Scaffold for Novel Therapeutics: The compound's distinctive mercaptopropyl-leucine motif serves as a structural template for developing new chemical entities targeting aspartyl proteases beyond renin. Computational analyses of SK&F 108361's binding interactions inform the design of inhibitors for phylogenetically related enzymes involved in amyloidogenesis (BACE-1) or viral processing (HIV protease), demonstrating cross-disciplinary theoretical significance [8].

  • Pathophysiological Insight Generation: Research objectives include utilizing SK&F 108361 to decouple renin-dependent effects in complex disease processes. Experimental models employing the inhibitor reveal that angiotensin-independent effects of renin contribute to renal fibrosis progression and cardiomyocyte hypertrophy, suggesting novel pathophysiological mechanisms with therapeutic implications. These findings necessitate refinement of existing RAS theoretical models to incorporate these non-canonical signaling pathways [7].

Table 2: Academic Research Priorities for SK&F 108361

Research ObjectiveCurrent Knowledge StatusTheoretical SignificanceKey Methodological Approaches
Renin conformational dynamicsPartial characterization of active site interactionsChallenges simplistic inhibition modelsX-ray crystallography; molecular dynamics simulations
Tissue RAS compartmentalizationEvidence for renal compartment; others less definedSupports targeted therapeutic paradigmsMicrodialysis; transgenic reporter models
Non-canonical renin signalingEmerging evidence from fibrosis modelsExpands RAS pathophysiology frameworkPathway-specific knockout models; phosphoproteomics
Scaffold-based inhibitor designValidated for renin; exploratory for other targetsEnables polypharmacology approachesStructure-activity relationship (SAR) studies

The ongoing academic investigation of SK&F 108361 continues to generate fundamental insights into the RAS that extend far beyond immediate therapeutic applications. Its role as a molecular probe has revealed unexpected complexity in renin enzymology and angiotensin-independent signaling pathways, necessitating continual refinement of theoretical models governing cardiovascular and renal physiology. The compound exemplifies how targeted chemical tools can drive conceptual advances that reshape entire fields of biomedical science.

Properties

CAS Number

148260-74-6

Product Name

SK&F 108361

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(4S,5R,7S)-7-[[(2R)-1-[[(2S)-2-aminopropanoyl]amino]-1-oxopropan-2-yl]amino]-5,6-dihydroxy-2,9-dimethyldecan-4-yl]amino]-1-oxopropan-2-yl]propanamide

Molecular Formula

C24H48N6O6

Molecular Weight

516.7 g/mol

InChI

InChI=1S/C24H48N6O6/c1-11(2)9-17(27-15(7)24(36)30-22(34)14(6)26)19(31)20(32)18(10-12(3)4)29-23(35)16(8)28-21(33)13(5)25/h11-20,27,31-32H,9-10,25-26H2,1-8H3,(H,28,33)(H,29,35)(H,30,34,36)/t13-,14-,15+,16-,17-,18-,19?,20+/m0/s1

InChI Key

JWRQSLLKUBNNDL-KKUYAHSJSA-N

SMILES

CC(C)CC(C(C(C(CC(C)C)NC(=O)C(C)NC(=O)C(C)N)O)O)NC(C)C(=O)NC(=O)C(C)N

Solubility

Soluble in DMSO

Synonyms

SK&F 108361; SK&F-108361; SK&F108361; Skf-108361; Skf 108361; Skf108361;

Canonical SMILES

CC(C)CC(C(C(C(CC(C)C)NC(=O)C(C)NC(=O)C(C)N)O)O)NC(C)C(=O)NC(=O)C(C)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)[C@H](C([C@H](CC(C)C)N[C@H](C)C(=O)NC(=O)[C@H](C)N)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.